Benzenesulfonyl chloride, 4-methoxy-3-nitro-
Overview
Description
Benzenesulfonyl chloride, 4-methoxy-3-nitro-, also known as 2-Methoxy-4-nitrobenzenesulfonyl chloride or 4-(chlorosulphonyl)-3-methoxynitrobenzene, is a chemical compound used in various chemical reactions .
Synthesis Analysis
The synthesis of Benzenesulfonyl chloride, 4-methoxy-3-nitro- involves the use of chlorosulphonic acid and 2-nitroanisole. The reaction mixture is cooled to about 0° C., and then allowed to come back to room temperature. After a contact time of 30 minutes, the reaction mixture is poured onto one fifth of its volume of crushed ice. The sulphonyl chloride precipitates in the form of an oil, which is then extracted with chloroform. After evaporation of the organic phase, the sulphonyl chloride is crystallized in a benzene/petroleum ether mixture.Molecular Structure Analysis
The molecular formula of Benzenesulfonyl chloride, 4-methoxy-3-nitro- is C7H6ClNO5S . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzenesulfonyl chloride, 4-methoxy-3-nitro- is mainly used in chemical reactions to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride, 4-methoxy-3-nitro- is a colourless viscous oil that dissolves in organic solvents . Its molecular weight is 251.64 g/mol .Scientific Research Applications
Proteomics Research
In the field of proteomics , 4-Methoxy-3-nitro-benzenesulfonyl chloride is utilized for studying protein structure and function. It serves as a reagent for modifying proteins and peptides, which can help in identifying and understanding protein interactions and dynamics .
Medicinal Chemistry
This compound is valuable in medicinal chemistry for the synthesis of various pharmaceuticals. It acts as an intermediate in the creation of complex molecules that may exhibit therapeutic properties, aiding in drug discovery and development processes .
Agriculture
In agriculture , 4-Methoxy-3-nitro-benzenesulfonyl chloride can be used to synthesize agrochemicals such as pesticides and herbicides. Its role in producing compounds that protect crops from pests and diseases is crucial for enhancing agricultural productivity .
Material Science
The applications in material science include the synthesis of advanced polymers and materials. This compound can be used to introduce sulfonyl groups into materials, which can alter their properties, such as making them more resistant to heat or chemicals .
Environmental Science
In environmental science , this chemical is used in research related to environmental pollutants. It can be part of studies aiming to understand the behavior of sulfonyl-containing compounds in the environment and their potential impact .
Biochemistry
4-Methoxy-3-nitro-benzenesulfonyl chloride is significant in biochemistry for studying biochemical pathways and reactions. It can be used to label or modify biochemicals, thus helping to trace biochemical transformations and interactions .
Pharmacology
In pharmacology , it is used for the synthesis of pharmacological agents. Its role in creating molecules that can interact with biological systems is essential for the development of new drugs and treatments .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYNJONRUFAOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066761 | |
Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |
CAS RN |
22117-79-9 | |
Record name | 4-Methoxy-3-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22117-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022117799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-3-nitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q & A
Q1: What is the role of 4-methoxy-3-nitrobenzenesulfonyl chloride in the synthesis of "Acid Alizarin Violet N" derivatives?
A1: In this research [], 4-methoxy-3-nitrobenzenesulfonyl chloride serves as a crucial starting material. It undergoes a reaction with N-butyl(3-phenylpropyl) amine to form a benzenesulfonamide derivative. This derivative is then subjected to a series of transformations, including hydrolysis, reduction, diazotization, and finally, coupling with 2-naphthol, ultimately yielding the desired "Acid Alizarin Violet N" derivative.
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